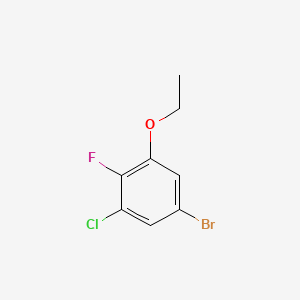
Phthalimidinoglutarimide-propargyl-PEG2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-propargyl-PEG2-OH is a compound that combines several functional groups, including a phthalimide, glutarimide, propargyl, and polyethylene glycol (PEG) moiety. This compound is often used in the synthesis of various bioactive molecules and has applications in medicinal chemistry, particularly in the development of PROTACs (proteolysis-targeting chimeras).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG2-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a propargyl group and further conjugated with PEG2-OH. The key steps include:
Formation of Phthalimide and Glutarimide Intermediates: These intermediates are synthesized through standard organic reactions, such as condensation and cyclization.
Propargylation: The intermediates are then reacted with propargyl bromide in the presence of a base to introduce the propargyl group.
PEGylation: Finally, the propargylated intermediates are conjugated with PEG2-OH using click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG2-OH undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups, such as the propargyl group, to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Click Chemistry: The alkyne group in the compound makes it suitable for click chemistry reactions, especially CuAAC.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while click chemistry reactions can produce triazole-linked conjugates.
科学的研究の応用
Phthalimidinoglutarimide-propargyl-PEG2-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of PROTACs.
Biology: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: In medicinal chemistry, it is employed in the design of drug candidates, especially those targeting specific proteins for degradation.
Industry: The compound is used in the production of advanced materials and as a linker in the synthesis of multifunctional polymers.
作用機序
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG2-OH involves its role as a linker in PROTACs. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The compound facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein. This process involves molecular interactions with the target protein and the ubiquitin-proteasome pathway.
類似化合物との比較
Phthalimidinoglutarimide-propargyl-PEG2-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-propargyl-PEG1-OH: This compound has a shorter PEG chain, which may affect its solubility and reactivity.
Phthalimidinoglutarimide-propargyl-PEG3-OH: This compound has a longer PEG chain, potentially offering better solubility and flexibility.
Phthalimidinoglutarimide-propargyl-PEG2-acid: This variant contains a carboxylic acid group instead of a hydroxyl group, which can influence its reactivity and applications.
This compound is unique due to its specific combination of functional groups, making it highly versatile for various applications in research and industry.
特性
分子式 |
C20H22N2O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
3-[7-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H22N2O6/c23-8-10-28-12-11-27-9-2-4-14-3-1-5-15-16(14)13-22(20(15)26)17-6-7-18(24)21-19(17)25/h1,3,5,17,23H,6-13H2,(H,21,24,25) |
InChIキー |
ZQMIIBPURNMDFV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)


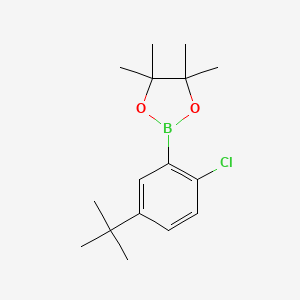
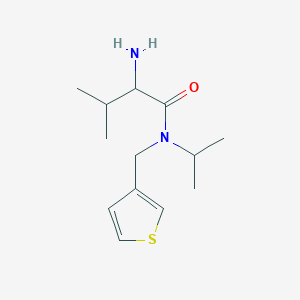

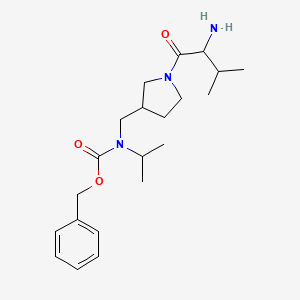
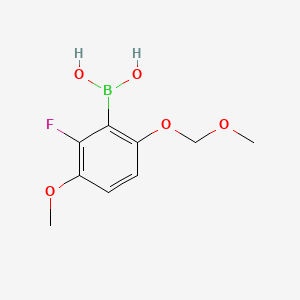

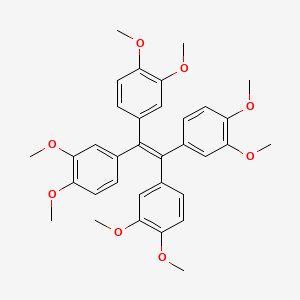
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
